7-methoxy-1,3-benzothiazole-2-thiol
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Description
“7-methoxy-1,3-benzothiazole-2-thiol” is a chemical compound . It’s a derivative of benzothiazole, which is a bicyclic compound with a benzene ring fused to a thiazole ring . The molecular formula of “this compound” is C8H7NOS2.
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Mechanism of Action
Target of Action
Benzothiazole derivatives, including 2-mercaptobenzothiazole, have been found to be biologically active and are used in the synthesis of pharmacologically active heterocycles .
Mode of Action
Benzothiazole derivatives are known for their high biological and pharmacological activity . They are considered highly reactive building blocks for organic and organoelement synthesis .
Biochemical Pathways
Disruption in the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family can lead to dysregulated apoptosis in affected cells .
Result of Action
Benzothiazole derivatives have been associated with the inhibition of bcl-2, potentially leading to induced apoptosis in cancer cells .
Action Environment
The synthesis methods of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methoxy-1,3-benzothiazole-2-thiol involves the reaction of 2-aminothiophenol with 2-chloro-5-methoxybenzoic acid in the presence of a base to form the desired product.", "Starting Materials": [ "2-aminothiophenol", "2-chloro-5-methoxybenzoic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophenol in a suitable solvent (e.g. ethanol)", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir", "Step 3: Dissolve 2-chloro-5-methoxybenzoic acid in a separate solvent (e.g. dichloromethane)", "Step 4: Add the 2-chloro-5-methoxybenzoic acid solution dropwise to the 2-aminothiophenol solution while stirring", "Step 5: Continue stirring the reaction mixture for several hours at room temperature", "Step 6: Isolate the product by filtration or extraction with a suitable solvent (e.g. ethyl acetate)", "Step 7: Purify the product by recrystallization or chromatography" ] } | |
CAS No. |
908355-82-8 |
Molecular Formula |
C8H7NOS2 |
Molecular Weight |
197.3 |
Purity |
95 |
Origin of Product |
United States |
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